2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione
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Description
2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C21H19N3O2S2 and its molecular weight is 409.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thieno[2,3-d]pyrimidine derivatives, which are structurally related to this compound, have shown remarkable biological properties, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities .
Mode of Action
It is known that thieno[2,3-d]pyrimidine derivatives interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Thieno[2,3-d]pyrimidine derivatives are known to affect various biochemical pathways, leading to their downstream effects .
Pharmacokinetics
In silico adme profiling and physiochemical properties predict drug-like properties with a very low toxic effect .
Result of Action
Thieno[2,3-d]pyrimidine derivatives are known to have remarkable biological properties, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities .
Biochemical Analysis
Biochemical Properties
It is known that thieno[2,3-d]pyrimidines interact with various enzymes, proteins, and other biomolecules . They are known to inhibit kinases , which are enzymes that add phosphate groups to other molecules. This can affect many cellular processes, as phosphorylation is a key regulatory mechanism in cells .
Cellular Effects
Thieno[2,3-d]pyrimidines have been shown to have significant effects on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism . For example, they have been shown to inhibit the production of pro-inflammatory cytokines and inflammatory mediators .
Molecular Mechanism
The exact molecular mechanism of action of 2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione is not known. Thieno[2,3-d]pyrimidines are known to exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, they have been shown to inhibit kinases, which can affect many cellular processes .
Temporal Effects in Laboratory Settings
Thieno[2,3-d]pyrimidines have been shown to have long-term effects on cellular function . They are also known to be metabolically stable in human, rat, and mouse liver microsomes, with an optimum half-life and intrinsic clearance .
Dosage Effects in Animal Models
Thieno[2,3-d]pyrimidines have been shown to have significant effects in animal models .
Metabolic Pathways
Thieno[2,3-d]pyrimidines are known to interact with various enzymes and cofactors .
Transport and Distribution
Thieno[2,3-d]pyrimidines are known to interact with various transporters and binding proteins .
Subcellular Localization
Thieno[2,3-d]pyrimidines are known to be involved in various cellular processes .
Properties
IUPAC Name |
2-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-12-22-18(17-15-8-4-5-9-16(15)28-19(17)23-12)27-11-10-24-20(25)13-6-2-3-7-14(13)21(24)26/h2-3,6-7H,4-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCZEGLCJMSFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCCN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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